2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-17(12-26-19-22-14-8-4-5-9-16(14)24-19)20-10-18-21-15(11-25-18)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEHIGGIOVYCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiazole intermediates, which are then coupled through a series of reactions involving sulfanyl and acetamide functional groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ()
- Structural Differences : Replaces the benzoxazole ring with a triazole and substitutes the thiazole with a bromophenyl group.
- Impact : The bromine atom increases molecular weight (MW: ~421.3 g/mol) and may enhance halogen bonding in biological targets. The triazole ring introduces additional hydrogen-bonding sites compared to benzoxazole .
- Synthesis : Single-crystal X-ray data (R factor = 0.038) confirm structural integrity, with mean C–C bond lengths of 0.004 Å .
N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide (CAS 433943-63-6, )
- Structural Differences : Features a nitrophenyl-thiadiazole system instead of benzoxazole-thiazole.
- Thiadiazole’s aromaticity may improve thermal stability .
Anti-Exudative Acetamides ()
- Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s cyclohexyl-thiazole group may enhance anti-inflammatory efficacy due to increased lipophilicity .
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a novel organic compound that combines a benzoxazole moiety with a thiazole derivative. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be analyzed based on its functional groups:
| Property | Details |
|---|---|
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 290.38 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzoxazole and thiazole rings are known to modulate enzyme activity and receptor binding:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Binding to specific receptors can initiate signaling cascades that affect cell proliferation and apoptosis.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC₅₀ Values : The compound demonstrated IC₅₀ values in the low micromolar range for these cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results showed MIC values comparable to standard antibiotics, suggesting potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study involving a benzoxazole derivative showed a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
- Case Study 2 : Clinical trials with thiazole-containing compounds indicated improved patient outcomes in combination therapies for resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the benzoxazole and thiazole rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased binding affinity to target enzymes |
| Alkyl substitutions | Enhanced lipophilicity leading to better cell membrane penetration |
Q & A
Basic: What are the key steps for synthesizing and purifying this compound?
Answer:
The synthesis involves multi-step reactions:
Ring Formation : Construct the benzoxazole and thiazole rings via cyclization reactions using precursors like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate ().
Coupling Reactions : Link the sulfanyl-acetamide moiety to the thiazole-methyl group using nucleophilic substitution or amidation ().
Reaction Conditions : Reflux in absolute ethanol (4–6 hours), controlled temperature (70–90°C), and stoichiometric use of hydrazine hydrate (1.2 eq) to ensure intermediate formation ().
Purification : Monitor via TLC (Chloroform:Methanol = 7:3) and precipitate the product in ice water. Final purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 or CDCl3 to confirm sulfanyl linkage (δ 3.5–4.0 ppm for SCH2) and acetamide protons (δ 2.0–2.2 ppm) ().
- HPLC : Ensure >95% purity with a reverse-phase C18 column (flow rate: 1 mL/min, UV detection at 254 nm) ( ).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 454.12) ().
- IR Spectroscopy : Validate carbonyl (1650–1700 cm) and C-S (600–700 cm) stretches ().
Basic: How to design initial biological activity screening protocols?
Answer:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr incubation). Include positive controls (e.g., cisplatin) ().
- Target Interaction Studies : Screen for kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization or surface plasmon resonance (SPR) ().
- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to calculate IC50 values ().
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Verify Purity : Re-analyze compound batches via HPLC and NMR to rule out impurities ( ).
- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and replicate counts (n ≥ 3) ().
- Orthogonal Validation : Use X-ray crystallography (if crystals form, as in ) or computational docking (e.g., AutoDock Vina) to confirm binding modes ().
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between labs ().
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates ().
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce reaction time ().
- Design of Experiments (DoE) : Use factorial design to optimize temperature (60–100°C), catalyst loading (0.5–5 mol%), and reaction time (2–8 hr) ().
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts ().
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aryl) or benzoxazole substituents (e.g., electron-withdrawing groups) ().
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2, HDAC) and compare IC50 values ().
- Computational SAR : Perform molecular dynamics simulations (GROMACS) to analyze ligand-protein binding stability ().
Advanced: What computational strategies predict metabolic stability?
Answer:
- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps (Gaussian 09) to assess susceptibility to oxidation ().
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to identify likely Phase I/II metabolites (e.g., sulfation of the benzoxazole ring) ().
- CYP450 Docking : Model interactions with CYP3A4 (AutoDock) to predict clearance rates ().
Advanced: How to assess stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation via HPLC-MS ().
- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor changes in NMR spectra ().
- Cryopreservation : Test solubility in DMSO/PBS mixtures (-20°C vs. 4°C) to ensure long-term stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
